N-(3,5-dimethylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine
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Overview
Description
(3,5-Dimethyl-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine typically involves multi-step organic reactions. One common method starts with the nitration of 3,5-dimethyl aniline to form 3,5-dimethyl nitrobenzene. This intermediate is then reduced to 3,5-dimethyl aniline, which undergoes diazotization followed by coupling with 4-hydrazino-6-methyl-pyrimidine to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo compounds.
Reduction: Reduction reactions can convert the hydrazino group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology: In biological research, this compound can serve as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.
Industry: In industrial applications, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form hydrogen bonds or covalent bonds with active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways, influencing biological processes.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness: (3,5-Dimethyl-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical reactivity and potential for diverse applications. Unlike simpler aniline derivatives or alkaloids, this compound’s structural complexity allows for more specific interactions in both chemical and biological contexts.
Properties
Molecular Formula |
C13H17N5 |
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Molecular Weight |
243.31 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C13H17N5/c1-8-4-9(2)6-11(5-8)16-13-15-10(3)7-12(17-13)18-14/h4-7H,14H2,1-3H3,(H2,15,16,17,18) |
InChI Key |
SNLWEBQDAUOOQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CC(=N2)NN)C)C |
Origin of Product |
United States |
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